![molecular formula C17H13ClN4OS B2522061 8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1286482-99-2](/img/structure/B2522061.png)
8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds are heterocyclic and have been widely studied due to their extensive therapeutic uses .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,3,4-thiadiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds with structural similarities to 8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, including various quinazolinones and thiadiazoles, have been synthesized for potential biological activities. The synthesis involves chlorosubstituted anthranilic acids and acetic anhydride as starting materials, leading to a diverse set of biologically active molecules (Párkányi & Schmidt, 2000) SourceSourceSource.
Anticancer Activity
- Novel thiadiazol substituted quinazolin-4-(3H)-ones have demonstrated significant in vitro anticancer activity against HeLa (Human cervical cancer cell) cells. Some compounds exhibited comparable activity to cisplatin and were effective in inhibiting tumor growth in vivo, highlighting their potential as anticancer agents (Joseph et al., 2010) Source.
Antimicrobial Activity
- Quinazolino-thiadiazoles have been reported to display broad-spectrum antimicrobial activity against various bacterial and fungal strains. The incorporation of chlorophenyl and nitrophenyl groups at specific positions significantly enhances their antimicrobial efficacy (Patel et al., 2018) Source.
Fungicidal Activity
- Derivatives of thiadiazoles have been prepared as potential fungicides, showing high activity against Rhizoctonia solani, a major cause of rice sheath blight. This suggests the importance of these compounds in agricultural applications to combat plant diseases (Chen, Li, & Han, 2000) Source.
Diuretic Activity
- Quinazolin‐4(3H)‐one derivatives containing thiadiazole moieties have been prepared and evaluated for their diuretic activity. Some compounds demonstrated significant effects, underscoring the therapeutic potential of these molecules in managing conditions requiring diuresis (Maarouf, El‐Bendary, & Goda, 2004) Source.
Anticonvulsant Activity
- Research into 4(3H)-quinazolinones has revealed compounds with promising anticonvulsant activity, highlighting the potential of these molecules in the development of new treatments for epilepsy and related seizure disorders (Wolfe et al., 1990) Source.
Mecanismo De Acción
Target of Action
Similar compounds such as 1,3,4-thiadiazole derivatives have been reported to exhibit varied bioactivities, including anticancer, antimicrobial, and antiviral properties .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to a variety of biological activities .
Biochemical Pathways
It’s known that similar compounds can affect various pathways due to their broad spectrum of bioactivities .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including anticancer effects .
Direcciones Futuras
Propiedades
IUPAC Name |
8-chloro-2-(4-ethylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c1-2-10-3-6-12(7-4-10)19-16-21-22-15(23)13-8-5-11(18)9-14(13)20-17(22)24-16/h3-9H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGNGYKTNKMCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


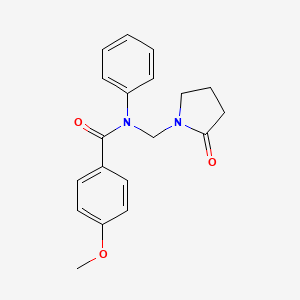
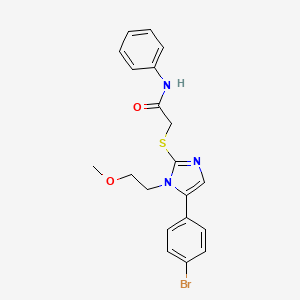
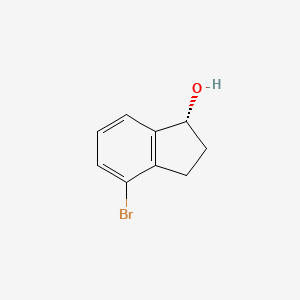
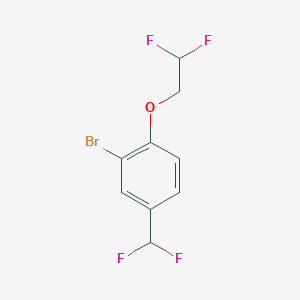
![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)
![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)
![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)
![6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol](/img/structure/B2521993.png)
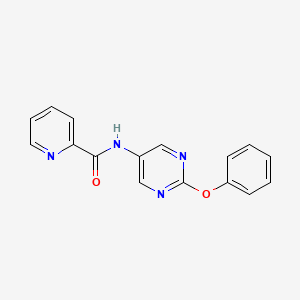
![3-(tert-Butoxy)spiro[3.3]heptan-1-one](/img/structure/B2521997.png)
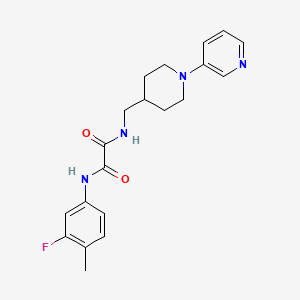
![(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide](/img/structure/B2521999.png)
